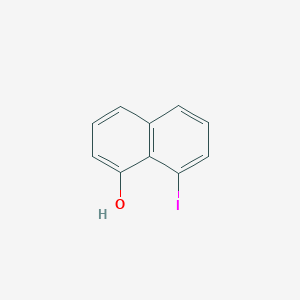
1-Iodo-8-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-8-naphthol is an organic compound with the molecular formula C10H7IO. It is a derivative of naphthol, where an iodine atom is substituted at the 1-position of the naphthol ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Vorbereitungsmethoden
1-Iod-8-Naphthol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Iodierung von 2-Naphthol. Die Reaktion verwendet typischerweise Natriumiodat (NaIO3) und Natriumsulfit (Na2SO3) in Gegenwart von Salzsäure (HCl) als Reagenzien . Das Reaktionsgemisch wird in Methanol und Wasser hergestellt und die Iodierung erfolgt bei Raumtemperatur über einen Zeitraum von zwei Stunden. Nach Abschluss der Reaktion wird das Produkt mit Diethylether extrahiert und gereinigt .
Analyse Chemischer Reaktionen
1-Iod-8-Naphthol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Iodatom durch andere Nukleophile ersetzt wird.
Oxidation und Reduktion: Die Hydroxylgruppe in 1-Iod-8-Naphthol kann zur Bildung von Chinonen oxidiert oder zur Bildung entsprechender Alkohole reduziert werden.
Kupplungsreaktionen: Es kann mit Diazoniumsalzen reagieren, um Azoverbindungen zu bilden, die bei der Farbstoffsynthèse nützlich sind.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Kaliumiodid, Natriumhydroxid und verschiedene Oxidationsmittel. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-Iod-8-Naphthol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkungsmechanismus von 1-Iod-8-Naphthol beruht auf seiner Fähigkeit, aufgrund des Vorhandenseins des Iodatoms und der Hydroxylgruppe an verschiedenen chemischen Reaktionen teilzunehmen. Das Iodatom kann als Abgangsgruppe in Substitutionsreaktionen fungieren, während die Hydroxylgruppe an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen kann. Diese Eigenschaften machen es zu einer vielseitigen Verbindung in der organischen Synthese und anderen Anwendungen .
Vergleich Mit ähnlichen Verbindungen
1-Iod-8-Naphthol kann mit anderen Naphthol-Derivaten verglichen werden, wie z. B.:
2-Iod-1-Naphthol: Ähnlich wie 1-Iod-8-Naphthol, aber mit dem Iodatom an einer anderen Position, was zu unterschiedlicher Reaktivität und Anwendungen führt.
1-Brom-8-Naphthol: Ein bromsubstituiertes Analogon mit ähnlichen Eigenschaften, aber unterschiedlicher Reaktivität aufgrund des Vorhandenseins von Brom anstelle von Iod.
1-Chlor-8-Naphthol: Ein chlorsubstituiertes Analogon mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
Die Einzigartigkeit von 1-Iod-8-Naphthol liegt in seinem spezifischen Substitutionsschema, das ihm eine einzigartige Reaktivität verleiht und es für bestimmte Anwendungen in der Synthese und Forschung geeignet macht .
Eigenschaften
CAS-Nummer |
128542-52-9 |
|---|---|
Molekularformel |
C10H7IO |
Molekulargewicht |
270.07 g/mol |
IUPAC-Name |
8-iodonaphthalen-1-ol |
InChI |
InChI=1S/C10H7IO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H |
InChI-Schlüssel |
ALPAOMIDHMHXPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




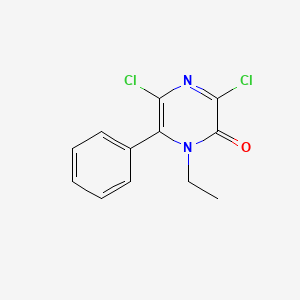
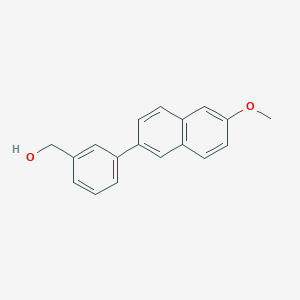


![3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11852645.png)
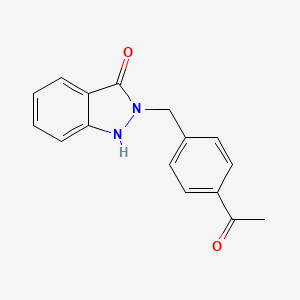
![(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B11852655.png)

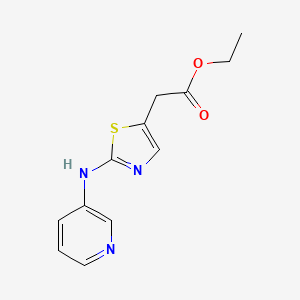
![[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-](/img/structure/B11852666.png)


